
2-(4-bromophenyl)-2-nitropropane-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromophenyl)-2-nitropropane-1,3-diol (2-BPND) is a synthetic organic compound belonging to the nitroalkane family. It is a colorless liquid with a sweet smell, and is insoluble in water. 2-BPND is widely used in scientific research, particularly in the fields of biochemistry and physiology.
Aplicaciones Científicas De Investigación
2-(4-bromophenyl)-2-nitropropane-1,3-diol is widely used in scientific research, particularly in the fields of biochemistry and physiology. It is used as a substrate in enzyme assays, as a reagent in the synthesis of other compounds, and as a catalyst in organic reactions. It is also used in the study of protein-ligand interactions, and as a model compound for drug design.
Mecanismo De Acción
2-(4-bromophenyl)-2-nitropropane-1,3-diol acts as a competitive inhibitor of enzymes, by binding to the active site of the enzyme and blocking the binding of the substrate. This competitive inhibition reduces the catalytic efficiency of the enzyme, resulting in a decrease in the rate of the reaction.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of enzymes involved in energy metabolism, such as glycolysis and the Krebs cycle. It has also been shown to inhibit the activity of enzymes involved in fatty acid synthesis, and to inhibit the activity of enzymes involved in the metabolism of xenobiotics. In vivo studies have demonstrated that this compound can reduce the rate of protein synthesis, and can also reduce the rate of DNA replication.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-bromophenyl)-2-nitropropane-1,3-diol has several advantages for laboratory experiments. It is easy to synthesize, is relatively stable, and is not toxic at low concentrations. However, its use is limited by its poor solubility in water and its low reactivity.
Direcciones Futuras
There are several potential future directions for research involving 2-(4-bromophenyl)-2-nitropropane-1,3-diol. These include further studies on its biochemical and physiological effects, studies on its structural properties, and studies on its potential applications in drug design. Additionally, further research is needed to better understand its mechanism of action, and to develop methods for its more efficient synthesis.
Métodos De Síntesis
2-(4-bromophenyl)-2-nitropropane-1,3-diol can be synthesized through an organic reaction involving the reaction of 4-bromophenyl-2-nitropropane-1,3-diol with sodium borohydride. This reaction is carried out in an aqueous solution at room temperature. The reaction is then quenched with hydrochloric acid, and the product is isolated by extraction with ethyl acetate. The product is then purified by column chromatography.
Propiedades
IUPAC Name |
2-(4-bromophenyl)-2-nitropropane-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO4/c10-8-3-1-7(2-4-8)9(5-12,6-13)11(14)15/h1-4,12-13H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUDNCFJMKHVXDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CO)(CO)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
90561-94-7 |
Source


|
| Record name | 2-(4-bromophenyl)-2-nitropropane-1,3-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

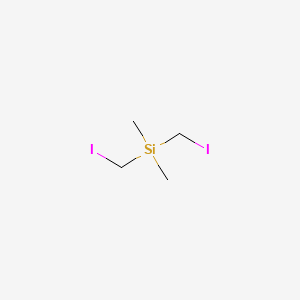

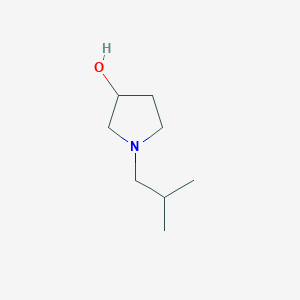
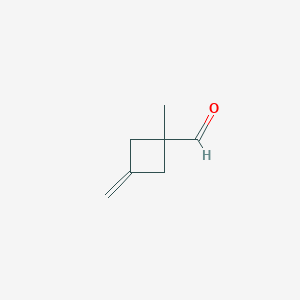
![6-[3-(dimethylamino)propoxy]pyridine-3-carboxylic acid](/img/structure/B6597744.png)
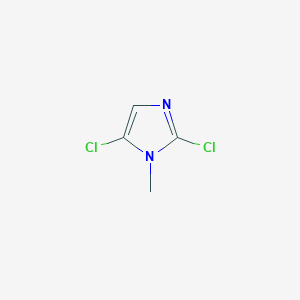

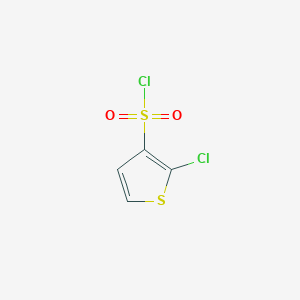

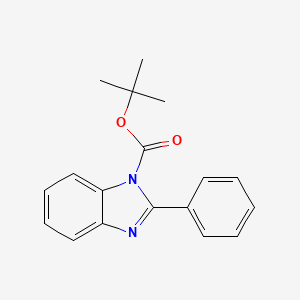

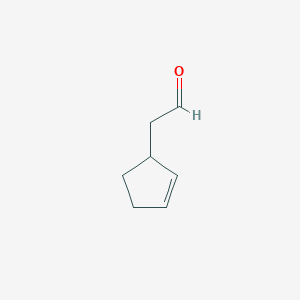

![3H,4H-pyrido[3,4-b]pyrazin-3-one](/img/structure/B6597802.png)